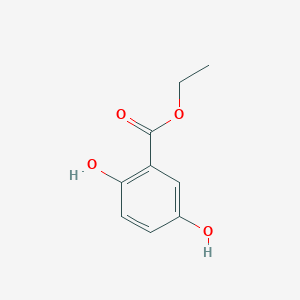

Ethyl 2,5-dihydroxybenzoate

Overview

Description

Ethyl 2,5-dihydroxybenzoate, also known as ethyl gentisate, is an aromatic ester. It can be synthesized from 2,5-dihydroxybenzoic acid by esterification process with absolute ethanol.

This compound is a dual modulator of bone cell differentiation. It promotes osteoblast differentiation, enhancing alkaline phosphatase activity, osteocalcin expression, and calcium deposition in human mesenchymal stem cells. This compound also inhibits RANKL-activated osteoclastogenesis in RAW 264.7 cells.

Mechanism of Action

Target of Action

Ethyl 2,5-dihydroxybenzoate, also known as ethyl gentisate, is a dual modulator of bone cell differentiation . It primarily targets osteoblasts and osteoclasts, which are key cells involved in bone formation and resorption, respectively .

Mode of Action

This compound interacts with its targets by promoting osteoblast differentiation and inhibiting osteoclast differentiation . This dual action results in enhanced bone formation and reduced bone resorption, contributing to overall bone health .

Biochemical Pathways

The compound affects the biochemical pathways involved in bone cell differentiation. It enhances alkaline phosphatase activity, osteocalcin expression, and calcium deposition in human mesenchymal stem cells, which are crucial steps in osteoblast differentiation . On the other hand, it inhibits RANKL-activated osteoclastogenesis in RAW 264.7 cells, thereby reducing bone resorption .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include enhanced osteoblast differentiation and inhibited osteoclast differentiation . This leads to increased bone formation and decreased bone resorption, which can contribute to the maintenance of healthy bone density and structure .

Biochemical Analysis

Biochemical Properties

Ethyl 2,5-dihydroxybenzoate is known to interact with various enzymes and proteins, playing a crucial role in biochemical reactions. It promotes osteoblast differentiation, enhancing alkaline phosphatase activity, osteocalcin expression, and calcium deposition in human mesenchymal stem cells . It also inhibits RANKL-activated osteoclastogenesis in RAW 264.7 cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by promoting bone formation and inhibiting bone resorption . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is evident in its ability to modulate bone cell differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level, leading to changes in gene expression that promote osteoblast differentiation and inhibit osteoclastogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . The release of this compound results in decreased bone resorption and increased bone formation around the implant .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In an osteoporotic model, it was confirmed that bone healing was increased and implant fixation was enhanced . The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.

Metabolic Pathways

Given its role in promoting osteoblast differentiation and inhibiting osteoclastogenesis, it is likely involved in pathways related to bone metabolism .

Transport and Distribution

Given its effects on bone cells, it is likely that it interacts with transporters or binding proteins related to bone metabolism .

Biological Activity

Ethyl 2,5-dihydroxybenzoate (E-2,5-DHB) is a phenolic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and biotechnology.

- Molecular Formula : C9H10O5

- Molecular Weight : Approximately 182.18 g/mol

- Appearance : White to light yellow solid

- Solubility : Soluble in methanol

- Melting Point : Ranges from 133 to 136 °C

1. Antioxidant Properties

E-2,5-DHB exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. It has been shown to scavenge free radicals effectively, thereby reducing oxidative damage in various biological systems.

2. Antimicrobial Activity

Research indicates that E-2,5-DHB possesses antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, including drug-resistant variants. Studies have reported that it can inhibit the efflux pumps in bacteria like Escherichia coli, enhancing the efficacy of conventional antibiotics .

3. Osteogenic Activity

E-2,5-DHB promotes osteoblast differentiation while inhibiting osteoclast activity, suggesting its potential as a therapeutic agent in bone regeneration and treatment of osteoporosis. This dual activity makes it a candidate for use in bone implants and regenerative medicine .

The mechanisms through which E-2,5-DHB exerts its biological effects include:

- Antioxidant Mechanism : By donating electrons to free radicals, E-2,5-DHB neutralizes reactive oxygen species (ROS), thus preventing cellular damage.

- Antimicrobial Mechanism : It interferes with bacterial efflux pumps, enhancing the accumulation of antibiotics within bacterial cells and improving their effectiveness against resistant strains .

- Bone Metabolism Regulation : E-2,5-DHB influences signaling pathways related to bone metabolism, promoting osteoblast differentiation and inhibiting osteoclastogenesis through specific molecular interactions .

Case Study 1: Osteogenic Potential

In a study assessing the effects of E-2,5-DHB on bone tissue engineering, researchers found that implants coated with E-2,5-DHB exhibited enhanced osteogenic activity compared to control groups. The treated implants showed increased proliferation of osteoblasts and higher calcium deposition rates, indicating improved osseointegration and potential for clinical application in orthopedic implants .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of E-2,5-DHB demonstrated its ability to reduce the Minimum Inhibitory Concentration (MIC) of common antibiotics against resistant E. coli strains by up to fourfold when used in combination therapies. This suggests that E-2,5-DHB could serve as an adjunctive treatment strategy in managing antibiotic resistance .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of E-2,5-DHB compared to other related compounds:

| Compound Name | Molecular Formula | Antioxidant Activity | Antimicrobial Activity | Osteogenic Activity |

|---|---|---|---|---|

| This compound | C9H10O5 | High | Effective | Promotes |

| Ethyl 3,4-dihydroxybenzoate | C9H10O4 | Moderate | Moderate | Not established |

| Ethyl 3,5-dihydroxybenzoate | C9H10O4 | Moderate | Effective | Not established |

Properties

IUPAC Name |

ethyl 2,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUPAENRSCPHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192600 | |

| Record name | Ethyl 2,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3943-91-7 | |

| Record name | Ethyl 2,5-dihydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3943-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,5-dihydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,5-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Ethyl 2,5-dihydroxybenzoate in promoting bone regeneration?

A1: While the exact mechanism of action is still under investigation, research suggests that this compound might promote bone formation and inhibit bone resorption. [] Further studies are needed to elucidate the specific pathways and molecular targets involved in its action.

Q2: How has this compound been delivered in preclinical studies for bone regeneration?

A2: Research has explored incorporating this compound into titanium implants using a poly(lactic-co-glycolic acid) (PLGA) coating for localized delivery. [] This approach aims to achieve sustained release of the compound directly at the site of bone defect, potentially enhancing its therapeutic efficacy.

Q3: What are the potential benefits of using a local delivery system for this compound in bone regeneration?

A3: Utilizing a local delivery system like the PLGA-coated titanium implants [] offers several potential advantages:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.